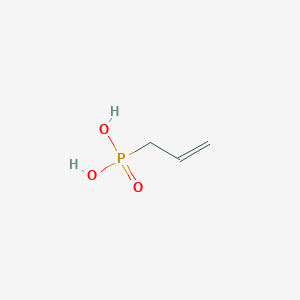
ALLYLPHOSPHONIC ACID
Übersicht
Beschreibung
Allylphosphonic acid: is an organophosphorus compound with the chemical formula C3H7O3P . It is characterized by the presence of a phosphonic acid group attached to an allyl group. This compound is known for its versatility and is used in various fields, including chemistry, biology, and industry .
Wirkmechanismus
Target of Action
Phosphonic acids, in general, are known to interact with various biological molecules due to their variable oxidation states, multivalence, asymmetry, and metal-binding properties .
Mode of Action
Phosphonic acids are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Allylphosphonic acid may interact with its targets, leading to changes in their function.
Biochemical Pathways
Phosphonic acids are known to play significant roles in separation science and technology . They are capable of selective separations proceeding through different mechanisms .
Pharmacokinetics
The compound’s physical properties, such as its melting point of 47-50°c , may influence its bioavailability.
Result of Action
Given the potential inhibitory effects of phosphonic acids on metabolic enzymes , it is plausible that this compound could have similar effects.
Biochemische Analyse
Biochemical Properties
Allylphosphonic acid, like other phosphonates, mimics the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This makes it a potential lead compound for the development of a variety of drugs
Molecular Mechanism
As a phosphonate, it likely exerts its effects at the molecular level through binding interactions with biomolecules and potential inhibition or activation of enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Transesterification and Catalytic Rearrangement: Allylphosphonic acid can be synthesized through a three-step process involving the transesterification of trialkyl phosphite with allyl alcohol, followed by catalytic rearrangement to form diallyl allylphosphonate ester, and finally hydrolysis to yield this compound.
Industrial Production Methods: : Industrial production typically follows the above synthetic routes, with optimization for large-scale production. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Allylphosphonic acid can undergo oxidation reactions, often leading to the formation of phosphonic acid derivatives.
Substitution: It can participate in substitution reactions, where the allyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Catalysts: Catalysts such as bromotrimethylsilane are used in the synthesis and transformation of this compound.
Major Products: : The major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields .
Wissenschaftliche Forschungsanwendungen
Chemistry
- Allylphosphonic acid is used as a building block in the synthesis of more complex organophosphorus compounds .
Biology
- It is employed in the development of bioactive molecules and as a ligand in coordination chemistry .
Medicine
- This compound derivatives are explored for their potential use in drug development, particularly in targeting bone diseases .
Industry
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic Acid: Similar in structure but lacks the allyl group.
Phosphoric Acid: Contains a different functional group (phosphate) and has different chemical properties.
Phosphinic Acid: Another related compound with distinct reactivity and applications.
Uniqueness: : Allylphosphonic acid is unique due to the presence of the allyl group, which imparts specific reactivity and makes it suitable for specialized applications in various fields .
Eigenschaften
IUPAC Name |
prop-2-enylphosphonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2H,1,3H2,(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKYDQNMAUSEDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Allylphosphonic Acid derivatives in material science?
A1: this compound derivatives can be incorporated into polymers to enhance their properties. For example, α-aminophosphonic acid-modified acrylamide-based copolymers, incorporating this compound derivatives, have shown great potential for enhanced oil recovery due to their superior water solubility, thickening capability, and resistance to high temperatures and salts. []
Q2: How does the structure of this compound lend itself to the synthesis of cyclic compounds?
A2: this compound esters can undergo ring-closing metathesis (RCM) reactions. This allows for the formation of six-membered cyclic phosphonates, also known as "phostones." This strategy provides a route to synthesize phostone sugar analogs, which are structurally similar to carbohydrates but contain a phosphorus atom at the anomeric position. []
Q3: Can this compound be used to synthesize titanium oxo clusters? What is the role of the Allyl group in this context?
A3: Yes, reacting titanium isopropoxide [Ti(OiPr)4] with this compound leads to the formation of Ti4 cluster structures. These clusters are distinct from those obtained using bulkier phosphonate ligands, highlighting the influence of the Allyl group's size on the resulting structure. []
Q4: How does the incorporation of this compound derivatives affect the properties of styrene copolymers?
A4: Incorporating this compound, or its esters, into styrene copolymers introduces phosphonic acid functionalities. This modification is typically achieved through radical or anionic copolymerization followed by the removal of ester protecting groups. The resulting styrene copolymers with phosphonic acid groups likely exhibit altered properties compared to unmodified styrene polymers, although specific property changes were not described in the provided abstract. []
Q5: Are there any potential applications of this compound derivatives in drug delivery?
A5: While not directly addressed in the provided research, the use of this compound derivatives in controlled-release drug delivery formulations is a possibility. Copolymers containing this compound, alongside other monomers like acrylic acid and acrylamide, could offer controlled release properties for pharmaceuticals like fluvastatin. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


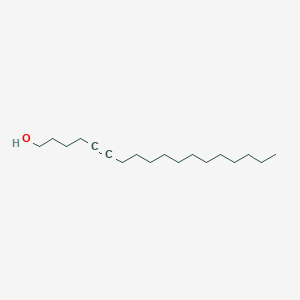
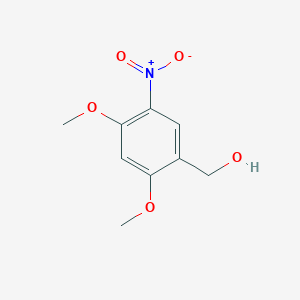


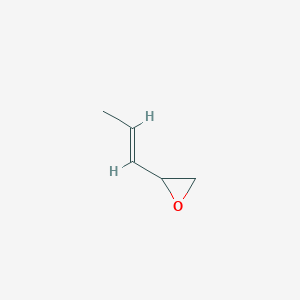
![6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione](/img/structure/B3330268.png)
![(3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B3330276.png)

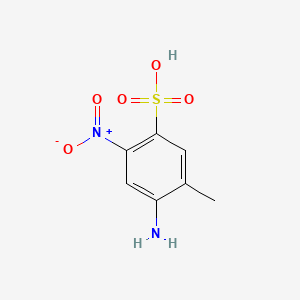

![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)



